

An In-depth Technical Guide to Cy5.5 DBCO: Mechanism and Applications

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Compound of Interest

Compound Name: Cy5.5 DBCO

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This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in bioorthogonal chemistry. It details its mechanism of action, provides quantitative data, and outlines experimental protocols for its use in bioconjugation, cellular imaging, and other advanced research applications.

Core Concepts: Structure and Bioorthogonal Reactivity

Cy5.5 DBCO is a fluorescent labeling reagent that combines the near-infrared Cy5.5 fluorophore with a dibenzocyclooctyne (DBCO) moiety.^[1] The Cy5.5 dye is a bright and photostable fluorophore with excitation and emission maxima in the near-infrared spectrum, a region with minimal autofluorescence from biological samples.^{[2][3]} The DBCO group is a strained alkyne that is central to its utility in "click chemistry".^[1]

The key to **Cy5.5 DBCO**'s function lies in its ability to undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.^{[4][5]} This reaction is a type of bioorthogonal chemistry, meaning it can occur within a living system without interfering with native biochemical

processes.[6] The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide group to form a stable triazole linkage.[6] A significant advantage of this mechanism is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][6] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH.[6]

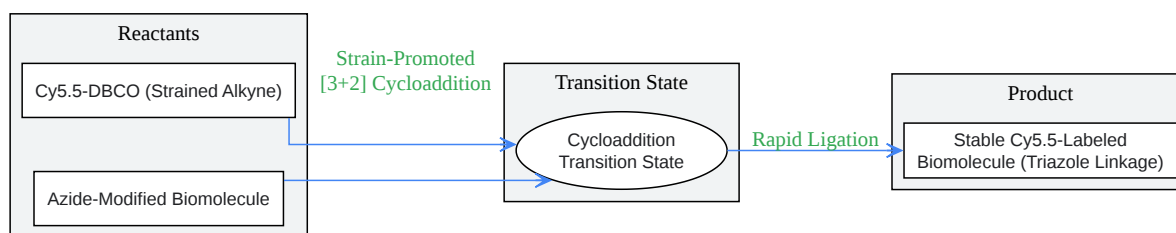
Quantitative Data

The following table summarizes the key quantitative properties of **Cy5.5 DBCO**, compiled from various sources.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	678 nm	[3][7]
Emission Maximum (λ_{em})	694 nm	[3][7]
Molar Extinction Coefficient	190,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][7]
Molecular Weight	1161.34 g/mol	[2][3][7]
Solubility	Water, DMSO, DMF	[3][7]
Purity	>95% (HPLC)	[3][7]
Storage Conditions	-20°C, desiccated, protected from light	[3][5]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The reaction between **Cy5.5 DBCO** and an azide-modified molecule is a concerted [3+2] cycloaddition. The high ring strain of the DBCO moiety significantly lowers the activation energy for the reaction with an azide, allowing for rapid and specific covalent bond formation under physiological conditions.



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Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Below is a generalized protocol for labeling azide-modified biomolecules with **Cy5.5 DBCO**. This protocol should be optimized for specific applications.

Materials:

- **Cy5.5 DBCO**
- Azide-modified biomolecule (e.g., protein, antibody, or cell)
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Spin desalting columns or dialysis equipment for purification

Protocol for Labeling Proteins in Solution:

- **Prepare Stock Solution of Cy5.5 DBCO:** Dissolve **Cy5.5 DBCO** in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.
- **Prepare Protein Solution:** Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any azide-containing components.

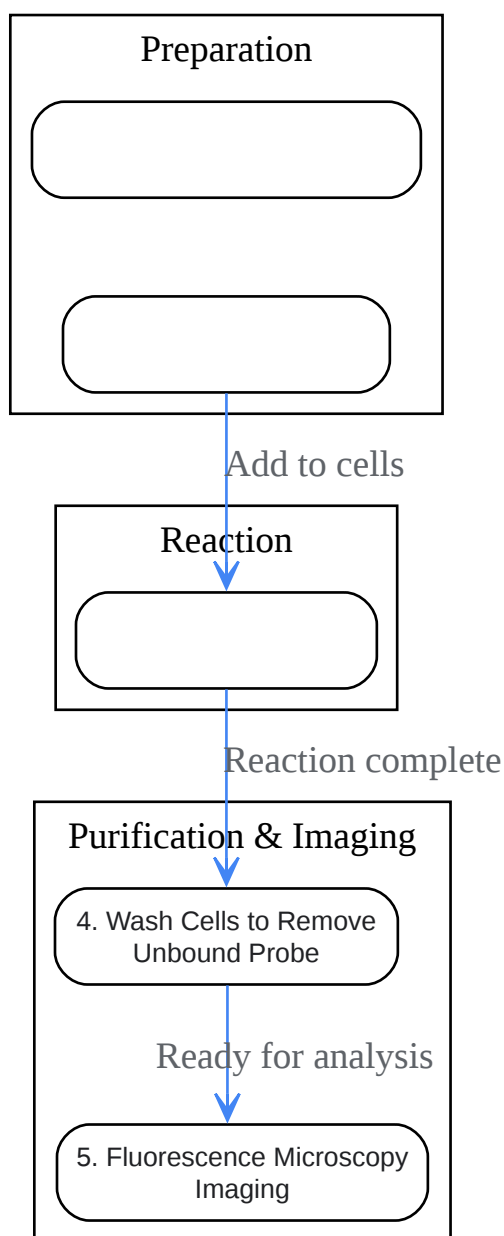
- Labeling Reaction: Add a 10-20 fold molar excess of the **Cy5.5 DBCO** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Purification: Remove the unreacted **Cy5.5 DBCO** by size exclusion chromatography using a spin desalting column or by dialysis against PBS.
- Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 678 nm (for Cy5.5 concentration).

Protocol for Live Cell Labeling:

- Cell Preparation: Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azide-modified sugar).
- Prepare Labeling Solution: Prepare a working solution of **Cy5.5 DBCO** in a serum-free cell culture medium at a final concentration of 20-100 µM.[8]
- Cell Labeling: Wash the cells with PBS and then incubate them with the **Cy5.5 DBCO** labeling solution for 30-60 minutes at 37°C, protected from light.[8]
- Washing: Wash the cells three to four times with PBS to remove any unbound probe.
- Imaging: The labeled cells can now be visualized using fluorescence microscopy with appropriate filter sets for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).

Experimental Workflow

The following diagram illustrates a typical workflow for labeling and imaging live cells using **Cy5.5 DBCO**.



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